反式-氯米芬-d5 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

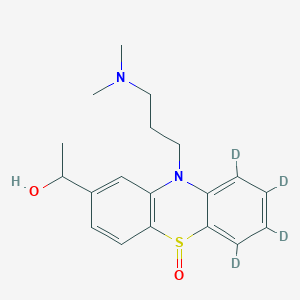

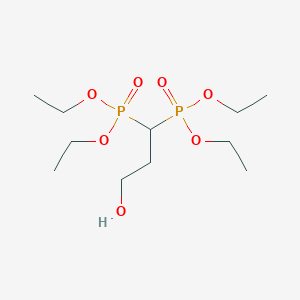

Trans-Clomiphene-d5 Hydrochloride is the labelled analogue of trans-Clomiphene Hydrochloride, which is a trans isomer of Clomiphene . It has a molecular formula of C26H24D5Cl2NO and a molecular weight of 447.45 . It appears as a white solid .

Synthesis Analysis

An improved process for the preparation of the active pharmaceutical ingredient Clomiphene, particularly trans-Clomiphene, using acetic acid or trifluoroacetic acid is disclosed . The product was separated from the starting material by chromatography .Molecular Structure Analysis

The IUPAC name for trans-Clomiphene-d5 Hydrochloride is 2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride .Chemical Reactions Analysis

The synthesis of trans-Clomiphene-d5 Hydrochloride involves reactions with diethyl ether and hydrochloric acid . The product was separated from the starting material by chromatography .Physical And Chemical Properties Analysis

Trans-Clomiphene-d5 Hydrochloride is an off-white solid . It has a molecular weight of 411.00 36.46 and a molecular formula of C26H23ClNOD5·HCl .科学研究应用

Pharmacokinetic Studies

Trans-Clomiphene-d5 Hydrochloride is used in pharmacokinetic studies to understand the metabolism of clomiphene . It is used as an internal standard in liquid chromatography–electrospray ionization–tandem mass spectrometry for the quantification of clomiphene metabolite isomers in human plasma .

Ovulation Induction

Since the 1960s, clomiphene citrate, which also contains trans-Clomiphene, has been used for ovulation induction . It stimulates the release of gonadotropin by inhibiting negative feedback on the hypothalamus . This makes it a valuable tool in the treatment of female infertility, particularly in women with anovulatory cycles .

Fertility Preservation in Men

Trans-Clomiphene, along with its cis isomer, has been used off-label for hypogonadal men seeking to maintain fertility . It has become increasingly widespread within andrology clinics .

Doping in Sports

Less laudable, though worth mentioning, is the abuse of clomiphene by athletes to increase testosterone production without revealing traits of the testosterone/epitestosterone quotient during doping tests .

Comparative Drug Studies

Trans-Clomiphene-d5 Hydrochloride is used in comparative drug studies to understand the benefits and risks associated with different isomers of clomiphene . For example, a study compared the safety and efficacy of enclomiphene (trans isomer) and clomiphene in hypogonadal men .

Adverse Event Monitoring

Trans-Clomiphene-d5 Hydrochloride is used in monitoring adverse events associated with clomiphene therapy . In a study, men on enclomiphene had statistically lower rates of documented adverse events than the same men on clomiphene .

作用机制

Target of Action

Trans-Clomiphene-d5 Hydrochloride, a labelled analogue of trans-Clomiphene Hydrochloride , primarily targets estrogen receptors in various tissues . These receptors are found in the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . The compound’s interaction with these receptors plays a crucial role in its mechanism of action.

Mode of Action

Trans-Clomiphene-d5 Hydrochloride acts as a selective estrogen receptor modulator (SERM) . It can compete with estrogen for estrogen-receptor-binding sites and may delay the replenishment of intracellular estrogen receptors . This interaction initiates a series of endocrine events, including an increase in the release of pituitary gonadotropins . This, in turn, initiates steroidogenesis and folliculogenesis, leading to the growth of the ovarian follicle and an increase in the circulating level of estradiol .

Biochemical Pathways

The primary biochemical pathway affected by Trans-Clomiphene-d5 Hydrochloride is the hypothalamic-pituitary-ovarian axis . The compound’s interaction with estrogen receptors disrupts the normal negative feedback mechanism of estrogen on the hypothalamus. This disruption leads to an increase in the release of gonadotropins, which stimulate the ovaries to produce and release eggs .

Pharmacokinetics

It is metabolized in the liver, primarily by the CYP2D6 enzyme . The elimination half-life of Clomiphene is between 4 to 7 days , suggesting that Trans-Clomiphene-d5 Hydrochloride may have similar pharmacokinetic properties.

Result of Action

The primary result of Trans-Clomiphene-d5 Hydrochloride’s action is the induction of ovulation . By increasing the release of pituitary gonadotropins, the compound stimulates the growth and maturation of ovarian follicles . This process culminates in ovulation, increasing the chances of conception.

Action Environment

The action of Trans-Clomiphene-d5 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, individual patient characteristics, such as liver function and the presence of certain genetic polymorphisms, can also impact the compound’s action, efficacy, and stability .

安全和危害

未来方向

属性

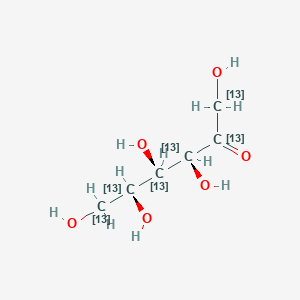

| { "Design of the Synthesis Pathway": "The synthesis of trans-Clomiphene-d5 Hydrochloride can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Clomiphene-d5", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Acetic anhydride", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Clomiphene-d5 is reacted with acetic anhydride in the presence of sodium bicarbonate to form acetylated Clomiphene-d5.", "Step 2: The acetylated Clomiphene-d5 is then reacted with hydrochloric acid to form Clomiphene-d5 Hydrochloride.", "Step 3: The Clomiphene-d5 Hydrochloride is then reacted with sodium hydroxide to form trans-Clomiphene-d5.", "Step 4: The trans-Clomiphene-d5 is then reacted with hydrochloric acid to form trans-Clomiphene-d5 Hydrochloride.", "Step 5: The trans-Clomiphene-d5 Hydrochloride is purified using a solvent such as methanol or ethyl acetate and recrystallized from water to obtain the final product." ] } | |

CAS 编号 |

1346606-66-3 |

产品名称 |

trans-Clomiphene-d5 Hydrochloride |

分子式 |

C₂₆H₂₄D₅Cl₂NO |

分子量 |

447.45 |

同义词 |

(E)-2-[p-[2-chloro-(1,2-diphenyl-d5)vinyl]phenoxy]-triethylamine Hydrochloride; 2-[4-[(1E)-2-Chloro-(1,2-diphenyl-d5)ethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride; (E)-Clomiphene Hydrochloide-d5; Enclomifene Hydrochloride-d5; Enclomiphene Hyd |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)